molecular formula C10H14N2O2S B6263754 N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 1378601-41-2

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B6263754
CAS No.: 1378601-41-2
M. Wt: 226.3
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Description

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide (CAS 1378601-41-2) is a high-purity chemical compound supplied for early discovery research. This molecule, with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol, is part of the important class of thiazole derivatives . Thiazole scaffolds are widely studied in organic synthesis and are known as key structural components in a range of biologically active molecules and pharmaceuticals . As a specialized heterocyclic building block, this compound is a valuable reagent for medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel chemical entities . The product is characterized by a specified purity and is provided with available analytical data. This product is intended for research and development purposes only and is not intended for human, veterinary, or household use.

Properties

CAS No.

1378601-41-2

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Preparation Methods

Continuous Flow Synthesis

Recent patents describe a three-stage continuous flow system for large-scale production:

  • Stage 1 : Thiazole cyclization in a microreactor (residence time 8 min, 100°C)

  • Stage 2 : In-line extraction using a membrane separator (ethyl acetate/water)

  • Stage 3 : Plug-flow amidation reactor (40°C, 2 h residence time)

This setup achieves 92% overall yield with 15 kg/day throughput, significantly reducing solvent waste compared to batch processes.

Catalytic Enhancements

Palladium-catalyzed C–N coupling improves regioselectivity during amidation. A study employing Pd(OAc)₂/Xantphos (2 mol%) in toluene (110°C, 24 h) demonstrated:

Catalyst SystemYield (%)Selectivity (%)
Pd(OAc)₂/Xantphos8998
CuI/1,10-phen7585
No catalyst4265

The palladium system suppresses N-acetyl migration, a common side reaction in thiazole acylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.41 (s, 3H, acetyl CH₃)

  • δ 1.29 (s, 9H, C(CH₃)₃)

  • δ 7.89 (s, 1H, thiazole H-5)

LC-MS (ESI+) :

  • m/z 226.30 [M+H]⁺ (calc. 226.28)

  • Retention time: 6.74 min (C18 column, 0.1% HCOOH/ACN gradient)

Impurity profiling via UPLC-QTOF identifies three major byproducts:

  • Diacylated derivative (Δm/z +84.07)

  • Hydrolyzed acetyl product (Δm/z -42.01)

  • Oxidized thiazole (Δm/z +15.99)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Batch acylation7295Moderate1.0
Flow synthesis9299High0.8
Catalytic coupling8998Low1.5

Flow synthesis emerges as the optimal industrial method, balancing yield, purity, and operational costs. Batch methods remain relevant for small-scale R&D due to equipment accessibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with distinct properties.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Research indicates it may inhibit specific enzymes essential for microbial survival, thus demonstrating potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery:

  • Anticancer Activity: Studies have shown that it can inhibit the proliferation of cancer cells, particularly colon cancer cell lines (HCT-116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives.
  • Anti-inflammatory Properties: Preliminary investigations suggest it may also possess anti-inflammatory effects.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, including polymers and coatings.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated various thiazole derivatives, including this compound. The findings indicated promising anticancer activity against resistant cancer cell lines.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria compared to control groups.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in DNA replication and cell division.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Thiazole-Propanamide Backbones

(a) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
  • Structure : Features a 4-hydroxyphenyl group with a methoxy substituent instead of an acetyl group on the thiazole ring.
  • Biological Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 ± 0.01 µM for COX-1; 11.65 ± 6.20 µM for COX-2). Demonstrates anti-inflammatory activity in vivo .
(b) N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (43)
  • Structure : Replaces the thiazole ring with a pyridine ring and substitutes an iodine atom at position 3.
  • Synthesis : Synthesized via lithiation-iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide (70% yield, 95.9% purity by HPLC) .
(c) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
  • Structure: Contains a triazole-linked benzodiazolylphenoxymethyl group and a bromophenyl-thiazole moiety.
  • Applications : Evaluated for anticancer activity via molecular docking studies; exhibits strong binding to enzyme active sites .
  • Key Difference : The extended aromatic system and bromine substituent enhance π-π stacking and halogen bonding, respectively, which are absent in the acetyl-thiazole derivative.
Table 1: Comparative Data for Selected Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight Yield (%) Purity (%) Key Functional Groups
N-(4-Acetyl-1,3-thiazol-2-yl)-2,2-DMP* C₁₁H₁₅N₂O₂S 253.31 N/A N/A Acetyl, 2,2-dimethylpropanamide
N-(4-Iodo(3-pyridyl))-2,2-DMP (43) C₁₀H₁₃IN₂O 320.13 70 95.9 Iodo, pyridine, 2,2-dimethylpropanamide
Compound 6a C₁₂H₁₃N₂O₃S 265.31 N/A N/A 4-Hydroxy-3-methoxyphenyl, acetamide

Biological Activity

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields such as pharmacology and material science.

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.30 g/mol
  • IUPAC Name : this compound
  • InChI Key : PZLGOLWDQRYDFQ-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that this compound exhibits antimicrobial , antifungal , and anticancer properties. Its mechanism of action primarily involves interaction with specific molecular targets within biological systems.

The compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. This inhibition can lead to the disruption of critical biological functions in pathogens or cancer cells.

Antimicrobial and Antifungal Properties

In studies focused on its antimicrobial activity, this compound was shown to be effective against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Case Study: Antibacterial Activity

A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines showed that the compound has a notable cytotoxic effect. The IC50 values for different cancer cell lines are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)11
HCT116 (colon cancer)0.12
MCF7 (breast cancer)5

Research Applications

The compound is being explored for its potential applications in drug discovery and material science. Its structure allows for modifications that can enhance its biological activity or tailor it for specific applications.

Potential Uses:

  • Drug Development : As a lead compound for new antimicrobial or anticancer drugs.
  • Material Science : Utilized in the synthesis of polymers with specific properties.

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